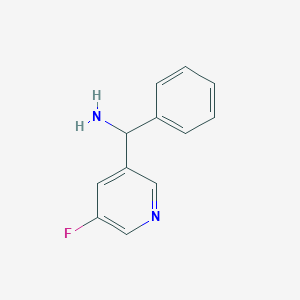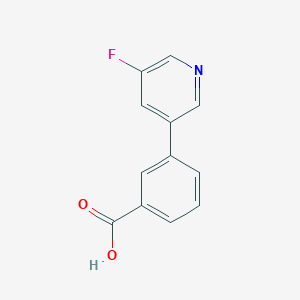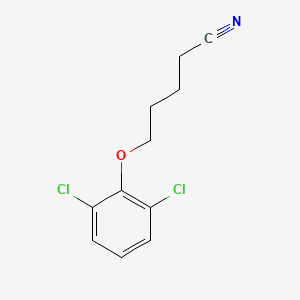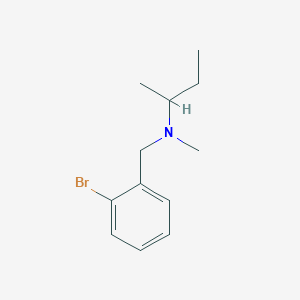propylamine](/img/structure/B7867201.png)
[(4-Bromo-2-fluorophenyl)methyl](methyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-fluorophenyl)methylpropylamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a propylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)methylpropylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 4 and 2 positions, respectively.
Alkylation: The brominated and fluorinated phenyl ring is then subjected to alkylation with a methyl group.
Industrial Production Methods
Industrial production of (4-Bromo-2-fluorophenyl)methylpropylamine may involve large-scale bromination and fluorination reactions followed by continuous flow processes for alkylation and amination to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-fluorophenyl)methylpropylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(4-Bromo-2-fluorophenyl)methylpropylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-fluorophenyl)methylpropylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and fluorine substituents can influence the binding affinity and selectivity of the compound, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
(4-Bromo-2-fluorophenyl)methylpropylamine can be compared with other similar compounds, such as:
(4-Bromo-2-fluorophenyl)methylamine: Similar structure but with an ethylamine group instead of a propylamine group.
(4-Bromo-2-chlorophenyl)methylpropylamine: Contains a chlorine substituent instead of fluorine.
(4-Bromo-2-fluorophenyl)methylbutylamine: Features a butylamine group instead of a propylamine group.
Propriétés
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-6-14(2)8-9-4-5-10(12)7-11(9)13/h4-5,7H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOVCSGFQOEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(5-Fluoropyridin-3-yl)phenyl]methanamine](/img/structure/B7867177.png)




![N-[(4-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B7867207.png)

